

In-Depth Technical Guide to the Health and Safety of 4,4'-Dihydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for **4,4'-Dihydroxybiphenyl** (CAS No. 92-88-6), also known as 4,4'-biphenol. The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding of its potential hazards, handling procedures, and toxicological profile.

Chemical and Physical Properties

4,4'-Dihydroxybiphenyl is a white to off-white crystalline solid. It is sparingly soluble in water but soluble in organic solvents like ethanol, acetone, and ether.

Property	Value
Molecular Formula	C12H10O2
Molecular Weight	186.21 g/mol
Melting Point	280-283 °C
Synonyms	4,4'-Biphenol, 4,4'-Biphenyldiol, p,p'-Biphenol

Hazard Identification and Classification

4,4'-Dihydroxybiphenyl is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification:

Acute Toxicity, Dermal: Category 4[1]

Skin Irritation: Category 2[1]

Eye Irritation: Category 2[1]

Skin Sensitization: Category 1[2]

• Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

Hazardous to the Aquatic Environment, Long-term (Chronic): Category 2 or 3[2]

Signal Word: Warning

Hazard Statements:

H312: Harmful in contact with skin.[1]

H315: Causes skin irritation.[1]

H317: May cause an allergic skin reaction.[2]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

H411/H412: Toxic/Harmful to aquatic life with long-lasting effects.[2]

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for **4,4'-Dihydroxybiphenyl**.

Table 1: Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 2000 mg/kg bw	ECHA REACH Dossier
LD50	Rabbit	Dermal	> 2000 mg/kg bw	ECHA REACH Dossier

Table 2: Irritation and Sensitization

Endpoint	Species	Result	Classification	Reference
Skin Irritation	Rabbit	Irritating	Category 2	ECHA REACH Dossier
Eye Irritation	Rabbit	Irritating	Category 2	ECHA REACH Dossier
Skin Sensitization	Mouse	Sensitizing	Category 1	ECHA REACH Dossier

Table 3: Repeated Dose Toxicity

Endpoint	Species	Route	Duration	NOAEL	Reference
Sub-acute toxicity	Rat	Oral	28 days	150 mg/kg bw/day	ECHA REACH Dossier

Table 4: Genotoxicity

Assay	System	Metabolic Activation	Result	Reference
Ames Test (OECD 471)	S. typhimurium	With and without S9	Negative	ECHA REACH Dossier
In vitro Chromosomal Aberration (OECD 473)	Human Lymphocytes	With and without S9	Negative	ECHA REACH Dossier

Table 5: Ecotoxicity

Endpoint	Species	Duration	Value	Reference
LC50	Oryzias latipes (Japanese rice fish)	96 h	12.8 mg/L	[2]
EC50	Daphnia magna (Water flea)	48 h	1.76 mg/L	[2]
EC50	Pseudokirchnerie lla subcapitata (Green algae)	72 h	2.15 mg/L	[2]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines.

Acute Oral Toxicity (OECD 423)

- Test System: Wistar rats, typically females, are used.
- Procedure: A single dose of the test substance is administered by oral gavage. The study
 follows a stepwise procedure with the use of 3 animals of a single sex per step. The starting
 dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The
 choice of the starting dose is based on available information.
- Observations: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly. A gross necropsy is performed on all animals at the end of the study.

Skin Irritation (OECD 404)

- Test System: Albino rabbits are used.
- Procedure: A 0.5 g amount of the solid test substance, moistened with a small amount of water, is applied to a small area of shaved skin (approximately 6 cm²) and covered with a

gauze patch and semi-occlusive dressing for 4 hours.

 Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a graded scale.

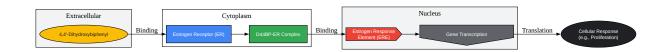
Eye Irritation (OECD 405)

- Test System: Albino rabbits are used.
- Procedure: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
- Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The reactions are scored according to a graded scale.

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

- Test System: CBA/Ca or CBA/J strain mice are used.
- Procedure: The test substance is applied to the dorsal surface of the ear for three consecutive days. On day 6, a solution of ³H-methyl thymidine is injected intravenously. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.
- Endpoint: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by β-scintillation counting. The stimulation index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

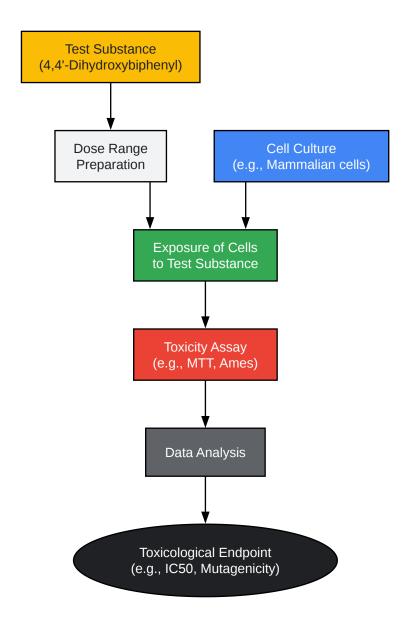
Bacterial Reverse Mutation Test (Ames Test; OECD 471)


- Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.
- Procedure: The test is conducted with and without a metabolic activation system (S9 mix).
 The bacteria are exposed to the test substance at various concentrations and plated on a minimal agar medium.

• Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Signaling Pathways and Experimental Workflows Estrogen Receptor Signaling Pathway

4,4'-Dihydroxybiphenyl has been shown to exhibit estrogenic activity by binding to the estrogen receptor (ER). Upon binding, it can initiate a signaling cascade that can lead to various cellular responses.


Click to download full resolution via product page

Caption: Estrogen receptor signaling pathway initiated by 4,4'-Dihydroxybiphenyl.

General Workflow for In Vitro Toxicity Testing

The following diagram illustrates a typical workflow for assessing the toxicity of a chemical substance using in vitro methods.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). IVAMI [ivami.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

• To cite this document: BenchChem. [In-Depth Technical Guide to the Health and Safety of 4,4'-Dihydroxybiphenyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160632#health-and-safety-information-for-4-4-dihydroxybiphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com